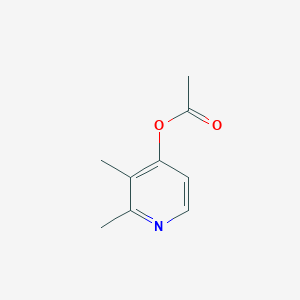

4-Acetoxy-2,3-dimethylpyridine

Description

4-Acetoxy-2,3-dimethylpyridine is a pyridine derivative featuring methyl groups at the 2- and 3-positions and an acetoxy (-OAc) substituent at the 4-position. The acetoxy group introduces both steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and applications in organic synthesis.

Properties

CAS No. |

68707-70-0 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(2,3-dimethylpyridin-4-yl) acetate |

InChI |

InChI=1S/C9H11NO2/c1-6-7(2)10-5-4-9(6)12-8(3)11/h4-5H,1-3H3 |

InChI Key |

IVDPBBFBRQVQEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Bromo-2,3-dimethylpyridine

- Structure : Bromine replaces the acetoxy group at the 4-position.

- Properties : The bromine atom, being a good leaving group, facilitates nucleophilic aromatic substitution (SNAr) reactions. Its predicted pKa is 4.61, indicating moderate acidity .

- Applications : Used to synthesize propargyl pyridinyl ethers, which act as cytochrome P450 inhibitors .

4-Chloro-2,3-dimethylpyridine-N-oxide

- Structure : Chlorine substituent at the 4-position with an N-oxide functional group.

- Properties : The N-oxide enhances ring electron density, improving solubility in polar solvents. Chlorine’s electronegativity directs electrophilic substitution to the 2- and 6-positions.

- Applications : N-Oxides are intermediates in medicinal chemistry for modifying pharmacokinetic properties .

4-Ethoxy-2,3-dimethylpyridine Derivatives

- Structure : Ethoxy group (-OEt) at the 4-position.

- Properties : Ethoxy is less electron-withdrawing than acetoxy but participates in ether cleavage reactions.

- Applications : Used in synthesizing pyrrolidine-2,3-dione derivatives via Wittig reactions, as seen in the preparation of dimethyl 4-ethoxy-1-(4-methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate .

Physicochemical Properties

- Electron Effects : Acetoxy groups are more electron-withdrawing than chloro or bromo substituents, reducing the pyridine ring’s basicity compared to alkyl or alkoxy analogs.

- Steric Effects : The acetoxy group’s bulk may hinder reactions at the 4-position compared to smaller substituents like chloro.

- Stability : Acetoxy derivatives are prone to hydrolysis under acidic/basic conditions, whereas bromo and chloro analogs are more stable but require harsh conditions for substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.